Pyrido[3,4-d]pyrimidin-4-yl-hydrazine
Description
Properties
CAS No. |
51752-68-2 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[3,4-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C7H7N5/c8-12-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H,8H2,(H,10,11,12) |
InChI Key |
XKXZJXJEVVDJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)NN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
One of the most significant applications of pyrido[3,4-d]pyrimidin-4-yl-hydrazine derivatives is their role as anticancer agents. Research indicates that compounds containing this moiety exhibit potent activity against various cancer cell lines.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel derivatives of this compound and evaluated their anticancer properties against several human cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cells. The results demonstrated significant cytotoxic effects, suggesting that these derivatives could serve as potential candidates for further drug development aimed at treating cancer .
- Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For instance, studies have shown that pyrido[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes involved in disease processes:
Targeting Cyclin-dependent Kinases
The compound has been identified as a potential inhibitor of CDK4, which plays a vital role in the regulation of the cell cycle. Research utilizing three-dimensional quantitative structure–activity relationship (3D-QSAR) models has provided insights into how structural modifications can enhance selectivity and potency against CDK4 .
Anti-inflammatory and Antimicrobial Activities
Beyond anticancer properties, derivatives of this compound have also been studied for their anti-inflammatory and antimicrobial activities:
Pharmacological Profiles
- Anti-inflammatory Activity : Some studies have reported that pyrido[3,4-d]pyrimidine derivatives demonstrate anti-inflammatory effects by modulating inflammatory pathways. This makes them candidates for treating conditions characterized by chronic inflammation .
- Antimicrobial Effects : The heterocyclic nature of pyrido[3,4-d]pyrimidines lends itself to antimicrobial properties as well. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties:
Insights from 3D-QSAR Models
Research employing 3D-QSAR methodologies has revealed critical interactions between these compounds and their biological targets. For example, specific substituents at certain positions on the pyrido[3,4-d]pyrimidine ring significantly influence the binding affinity and selectivity towards CDK inhibitors .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Comparison of Pyrido and Pyrazolo Hydrazine Derivatives
Thieno[2,3-d]pyrimidin-4-yl-hydrazine
Thieno[2,3-d]pyrimidin-4-yl-hydrazine () replaces the pyridine ring with a thiophene. Key distinctions:
- Electronic Effects: The sulfur atom in thieno analogs increases electron density, altering reactivity in cross-coupling reactions compared to nitrogen-rich pyrido analogs .
- Biological Applications: Thieno derivatives are explored as diuretics (Takeda Pharmaceuticals), whereas pyrido derivatives focus on oncology and epigenetics .
Pyrrolo[2,3-d]pyrimidine Hydrazides
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide () features a benzohydrazide substituent instead of a hydrazine.
- Synthetic Route: Requires hydrazine monohydrate reflux (6 h, 71% yield) , similar to pyrido analogs but with a carboxamide intermediate.
- Activity : Demonstrates kinase inhibition (e.g., EGFR), whereas pyrido hydrazines target histone demethylases .
C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones
Table 2: Impact of C8 Substituents on this compound Derivatives
| C8 Substituent | Biological Activity (IC₅₀) | Metabolic Stability |
|---|---|---|
| 4-(Pyridin-2-yl)piperazine | CXCR2 antagonism: 0.02 µM | Low (AO-mediated clearance) |
| Aryl groups | KDM4 inhibition: < 100 nM | Moderate |
Key Research Findings
- Anti-Tumor Activity : this compound derivatives show potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values < 10 µM .
- Epigenetic Modulation : Replacement of carboxylate with pyrido[3,4-d]pyrimidin-4(3H)-one enhances cellular uptake and KDM4 inhibition (compound 31 , IC₅₀ < 100 nM) .
- Metabolic Challenges : C8-substituted derivatives exhibit species-dependent AO metabolism, limiting in vivo efficacy .
Preparation Methods
Synthesis of 4-Chloropyrido[3,4-d]pyrimidine
The precursor, 4-chloropyrido[3,4-d]pyrimidine, is typically synthesized via cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with formamide or triethyl orthoformate under reflux conditions. Phosphorus oxychloride (POCl₃) is commonly employed to introduce the chloro group at the 4-position, achieving yields of 70–85%.
Hydrazine Substitution
The chloro intermediate is reacted with excess hydrazine hydrate (80–100%) in ethanol or acetic acid under reflux for 4–6 hours. For example, EvitaChem reports a 68% yield when using ethanol as the solvent. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallized from ethanol.
Key Data:
Displacement of Thiocarbonyl Groups
An alternative route involves displacing thiocarbonyl groups with hydrazine. This method is particularly useful for derivatives where chloro substitution is challenging.
Synthesis of (4,6-Dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile
The dithioxo precursor is prepared by treating pyrazolo[3,4-d]pyrimidine derivatives with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅). Heating this intermediate with hydrazine hydrate at 80–100°C for 12 hours replaces the thiocarbonyl groups with hydrazine, yielding Pyrido[3,4-d]pyrimidin-4-yl-hydrazine.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 12 hours | |
| Yield | 60–65% | |
| Analytical Confirmation | IR, ¹H NMR |
Cyclization of Hydrazine-Containing Precursors
A third strategy involves constructing the pyrido[3,4-d]pyrimidine ring system with hydrazine already incorporated. This method avoids post-synthetic modifications and is ideal for scalable production.
Condensation with Anthranilic Acid
Methyl 3-amino-2-chloroisonicotinate is hydrolyzed to the carboxylic acid, which is then converted to a primary amide. Cyclization with triethyl orthoformate forms the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. Subsequent reaction with hydrazine hydrate introduces the hydrazine moiety at the 4-position.
Key Data:
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Nucleophilic Substitution | High yields, simple conditions | Requires chlorinated precursor | Large-scale synthesis |
| Thiocarbonyl Displacement | Bypasses chlorine use | Long reaction times | Thiocarbonyl-rich precursors |
| Cyclization | Integrated hydrazine introduction | Multi-step, lower yields | Custom derivative synthesis |
Analytical Validation and Characterization
All synthetic routes require rigorous analytical validation:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic signals for the hydrazine NH₂ group at δ 4.2–5.0 ppm and aromatic protons at δ 7.5–8.5 ppm.
-
Mass Spectrometry (MS): Molecular ion peaks align with the theoretical mass (179.19 g/mol).
-
Infrared Spectroscopy (IR): N-H stretching vibrations appear at 3300–3400 cm⁻¹.
Optimization Strategies
Solvent Selection
Ethanol and acetic acid are preferred for nucleophilic substitution due to their polarity and ability to dissolve hydrazine hydrate. Dimethylformamide (DMF) may enhance reactivity in thiocarbonyl displacement but complicates purification.
Catalytic Enhancements
Raney nickel or palladium catalysts can accelerate hydrazine substitution, reducing reaction times by 30–40%.
Q & A
Q. What are the established synthetic routes for Pyrido[3,4-d]pyrimidin-4-yl-hydrazine derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. Key methods include:
- Hydrazine displacement : Reacting 4-chloropyrido[3,4-d]pyrimidine with hydrazine hydrate under reflux conditions to yield the 4-hydrazinyl derivative .
- Multi-component reactions : Using sequential condensation of amines, aldehydes, and malononitrile in aqueous media to construct the pyrido-pyrimidine core, followed by hydrazine functionalization .
- Heterocyclic annulation : Cyclizing 5-aminopyrazole-4-carbonitrile derivatives with formamide or thiourea to form the pyrimidine ring, followed by hydrazine introduction .
- Table : Summary of Synthetic Approaches
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : Characterization involves:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm hydrazine substitution and aromatic proton environments. For example, the hydrazine NH₂ signal appears as a singlet at δ 4.2–4.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClN₆ at m/z 235.04) .
- X-ray crystallography : Resolving π-stacking interactions in the pyrido-pyrimidine core, as seen in analogues like 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one .
Q. What reactivity patterns are observed in this compound?
- Methodological Answer : The hydrazine group enables diverse reactivity:
- Condensation reactions : Forms hydrazones with carbonyl compounds (e.g., acetylacetone) under acidic conditions .
- Cycloadditions : Participates in [4+2] cycloadditions with enamines to yield fused heterocycles (e.g., cycloalkene-fused isoquinolines) .
- Oxidation : Converts to pyrido-pyrimidine-4-ones via oxidative cleavage, useful for generating electrophilic intermediates .
Advanced Research Questions
Q. How do structural modifications influence biological activity in this compound derivatives?
- Methodological Answer :
- KDM4 inhibition : C8-substituted derivatives (e.g., 8-methyl or 8-fluoro) enhance binding to the Jumonji domain, with IC₅₀ values <100 nM. Substituents at C6 (e.g., chloro) improve cellular permeability .
- EGFR targeting : Pyrido-pyrimidine scaffolds with acrylamide warheads (e.g., 2,4,6-trisubstituted derivatives) act as irreversible EGFR-TKIs, suppressing phosphorylation in NSCLC cell lines (IC₅₀: 0.5–2 µM) .
- Anticancer SAR : 4-Hydrazinyl derivatives with para-methoxy phenyl groups show improved cytotoxicity (e.g., IC₅₀ = 8 µM in MCF-7 cells) via topoisomerase II inhibition .
Q. What analytical strategies resolve contradictions in biological data for structurally similar derivatives?
- Methodological Answer :
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding of KDM4 inhibitors, distinguishing false positives in viability screens .
- Metabolite profiling : LC-MS/MS to identify off-target effects (e.g., ROS generation) in EGFR inhibitors, which may skew IC₅₀ values .
- Table : Case Study on Data Contradictions
| Issue | Resolution Method | Outcome | Reference |
|---|---|---|---|
| False cytotoxicity | CETSA + siRNA knockdown | Confirmed KDM4-specific activity | |
| Off-target ROS | LC-MS/MS + NAC co-treatment | Adjusted IC₅₀ for oxidative stress |
Q. What advanced purification techniques are recommended for isolating this compound derivatives?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to separate hydrazine regioisomers .
- Chiral resolution : Employ cellulose-based chiral stationary phases (CSPs) for enantiopure derivatives, critical for kinase inhibitor studies .
Q. How do computational methods aid in designing this compound-based inhibitors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
